molecular formula C14H19NO B496192 N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine CAS No. 1053054-87-7

N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine

Cat. No.: B496192
CAS No.: 1053054-87-7
M. Wt: 217.31g/mol
InChI Key: GCEKGRFKIOBVDD-XBXARRHUSA-N
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Description

N-Cinnamyl-N-(tetrahydro-2-furanylmethyl)amine is a secondary amine featuring two distinct substituents: a cinnamyl group (3-phenylprop-2-en-1-yl) and a tetrahydrofuran-2-ylmethyl group. Based on structural analogs, its molecular formula is estimated as C₁₄H₁₉NO (MW ≈ 217.30 g/mol) .

Properties

IUPAC Name

(E)-N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-4,6-8,14-15H,5,9-12H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEKGRFKIOBVDD-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine typically involves the reaction of cinnamyl chloride with N-(tetrahydro-2-furanylmethyl)amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may involve more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences Reference
N-Cinnamyl-N-(tetrahydro-2-furanylmethyl)amine C₁₄H₁₉NO 217.30 Cinnamyl, THF-2-ylmethyl Reference compound
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride C₁₄H₂₀ClNO 253.77 Protonated cinnamyl, THF-2-ylmethyl HCl salt; enhanced water solubility
(3-Methylbenzyl)-(tetrahydrofuran-2-ylmethyl)amine C₁₄H₁₉NO 217.30 3-Methylbenzyl, THF-2-ylmethyl Aromatic substituent lacks allyl chain
N-(2-Methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine C₈H₁₇NO₂ 159.23 Methoxyethyl, THF-2-ylmethyl Smaller; aliphatic substituent
N-(Furan-2-ylmethyl)-2-methylpropan-1-amine C₉H₁₇NO 155.24 Furan-2-ylmethyl, isobutyl Heteroaromatic substituent

Physicochemical Properties

  • Lipophilicity : The cinnamyl group increases hydrophobicity (logP ≈ 3.5) compared to aliphatic analogs like N-(2-methoxyethyl)- derivatives (logP ≈ 1.2) .
  • Solubility : The hydrochloride salt () exhibits higher aqueous solubility than the free base due to ionic character .

Biological Activity

N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cinnamyl group attached to a tetrahydro-2-furanylmethyl amine moiety. The presence of these functional groups suggests potential interactions with various biological targets, making it an interesting candidate for drug development.

1. Anticancer Properties

Research indicates that compounds with similar structures to this compound may exhibit anticancer properties. For instance, related cinnamide compounds have been explored for their ability to inhibit tumor necrosis factor-alpha (TNF-α), which is implicated in cancer progression and inflammation. These compounds can potentially mitigate the toxic effects associated with TNF-α while preserving its anticancer efficacy .

2. Neuroprotective Effects

Cinnamide derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. The compound may enhance cognitive function by acting as an acetylcholinesterase inhibitor, similar to donepezil, which increases acetylcholine levels in the brain . This mechanism is crucial for improving memory and learning in patients with dementia.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound may also be significant. Cinnamyl compounds are known to inhibit inflammatory pathways, which could be beneficial in treating conditions such as inflammatory bowel disease and other inflammatory disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cytokines : Similar compounds have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.
  • Modulation of Neurotransmitter Levels : By inhibiting acetylcholinesterase, the compound may increase acetylcholine availability, enhancing synaptic transmission.
  • Induction of Apoptosis in Cancer Cells : The compound may promote apoptosis in cancer cells through the modulation of signaling pathways influenced by TNF-α.

Study 1: Cinnamide Compounds and Cancer Treatment

A study investigated the effects of various cinnamide derivatives on cancer cell lines. Results indicated that these compounds could selectively induce apoptosis in tumor cells while sparing normal cells, suggesting a therapeutic window for cancer treatment .

Study 2: Neuroprotective Properties

In a clinical trial involving patients with mild cognitive impairment, a cinnamide derivative demonstrated significant improvements in cognitive scores compared to placebo groups. The results highlighted the potential of these compounds in delaying the onset of Alzheimer's disease symptoms .

Research Findings Summary

Study Focus Findings Reference
Anticancer ActivityInduction of apoptosis in cancer cells; inhibition of TNF-α toxicity
Neuroprotective EffectsImproved cognitive function in mild cognitive impairment patients
Anti-inflammatory PropertiesReduction in inflammatory cytokines; potential for treating inflammatory bowel disease

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